An In-depth Technical Guide to 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction and Structural Elucidation
2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is a bi-aryl heterocyclic compound. Its structure features a pyrimidine ring, a cornerstone in many therapeutic agents, substituted with a chlorine atom at the 2-position and a 2-(trifluoromethyl)phenyl group at the 5-position. The chlorine atom serves as a versatile synthetic handle for further functionalization, while the trifluoromethyl group is a well-known bioisostere for enhancing metabolic stability and receptor binding affinity.
Given the absence of a dedicated CAS number, this guide will focus on the most plausible and scientifically robust method for its synthesis: a palladium-catalyzed cross-coupling reaction. This approach is fundamental in modern organic synthesis for constructing carbon-carbon bonds between aromatic systems.
Physicochemical Properties
The precise experimental data for 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is not available. However, we can extrapolate its likely properties based on its constituent parts and data from the known precursor, 2-Chloro-5-(trifluoromethyl)pyrimidine (CAS: 69034-12-4).
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not assigned. | Inferred from database searches. |
| Molecular Formula | C₁₁H₆ClF₃N₂ | Calculated from structure. |
| Molecular Weight | 258.63 g/mol | Calculated from structure. |
| Appearance | Likely a white to off-white solid. | Based on related pyrimidine derivatives.[1] |
| Melting Point | Expected to be higher than 48-52 °C. | The melting point of the precursor 2-Chloro-5-(trifluoromethyl)pyrimidine is 48-52 °C; the addition of the phenyl group will likely increase this.[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General solubility of similar aromatic compounds. |
| Storage Temperature | Recommended storage at -20°C. | Based on the storage temperature for the precursor.[1] |
Synthesis Methodology: A Focus on Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is through a Suzuki-Miyaura cross-coupling reaction. This powerful method involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.
For this specific synthesis, the reaction would couple 5-bromo-2-chloropyrimidine with (2-(trifluoromethyl)phenyl)boronic acid. The chlorine at the 2-position of the pyrimidine ring is generally less reactive in Suzuki couplings than a bromine at the 5-position, allowing for a regioselective reaction.
Proposed Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine.
Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for yield and purity.
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Reaction Setup: In a clean, dry reaction vessel, combine 5-bromo-2-chloropyrimidine (1.0 equivalent), (2-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).[2]
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) to prevent degradation of the catalyst and reactants.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[2]
-
Reaction Execution: Heat the reaction mixture to a temperature between 90-100°C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine.[2]
Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[3] The title compound, as a derivative, holds potential in several therapeutic areas:
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Kinase Inhibitors: The pyrimidine nucleus is a common feature in many kinase inhibitors used in oncology. The 2-chloro position provides a convenient point for elaboration to target the hinge region of kinase active sites.
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Antiviral and Antifungal Agents: Pyrimidine derivatives have shown promise as antiviral and antifungal compounds.[3]
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Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethylphenyl group may facilitate blood-brain barrier penetration, making this scaffold interesting for CNS drug discovery.
Safety and Handling
As there is no specific safety data sheet for 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine, precautions should be based on the known hazards of its precursors and related compounds. The starting material, 2-Chloro-5-(trifluoromethyl)pyrimidine, is classified as toxic if swallowed and causes skin and eye irritation.[4][5]
General Safety Recommendations
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
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Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[4]
Hazard Mitigation Workflow
The following diagram outlines the logical flow for safe handling and in case of exposure.
Caption: A workflow for the safe handling of and response to exposure to the chemical.
Conclusion
2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine represents a valuable, albeit not widely cataloged, building block for drug discovery and medicinal chemistry. Its synthesis is readily achievable through established and reliable methods like the Suzuki-Miyaura cross-coupling. The structural features of this compound—a reactive chloro-substituent and a lipophilic trifluoromethylphenyl group on a biologically relevant pyrimidine core—make it an attractive starting point for the development of novel therapeutic agents. Researchers working with this compound should adhere to strict safety protocols based on the known hazards of its chemical relatives.
References
- ChemBK. (2024, April 9). 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine 96%.
- MedchemExpress.com. (2025, March 7). Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Watsonnoke Scientific Ltd. (2016, September 2). 2-Chloro-5-(trifluoromethyl)pyrimidine CAS 69034-12-4.
- MedChemExpress. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIMIDINE | CAS 69034-12-4.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (2025, August 7). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- S. Venkat Rao, et al. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Drug Development and Research.
- ChemicalBook. (n.d.). 2-Chloro-5-hydroxypyrimidine synthesis.
- WIPO Patentscope. (2019, July 11). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Patsnap. (2019, July 23). Preparation method of 2-chloro-5-hydroxypyrimidine.
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
Sources
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